4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
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Overview
Description
4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a complex organic compound with a molecular formula of C21H26N2O3. This compound features a benzamide core substituted with a butoxy group and a pyrrolidinone ring, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been designed as potential inhibitors of succinate dehydrogenase (sdh) , an enzyme involved in the citric acid cycle and electron transport chain.
Mode of Action
If it acts similarly to related compounds, it may interact with its target enzyme through hydrogen bonding and pi-pi interactions . This interaction could potentially inhibit the enzyme’s activity, altering cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the butoxybenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group in the pyrrolidinone ring.
Substitution: This reaction can replace the butoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(4-butylphenyl)benzamide
- 4-butoxy-N-(4-propionylphenyl)benzamide
- 4-butoxy-N-(3-(trifluoromethyl)phenyl)benzamide
Uniqueness
Compared to these similar compounds, 4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-butoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-13-26-19-11-9-16(10-12-19)21(25)22-17-14-20(24)23(15-17)18-7-5-4-6-8-18/h4-12,17H,2-3,13-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKSJZZWVGYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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